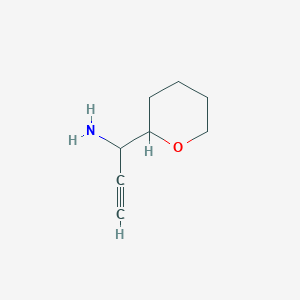

1-(Oxan-2-yl)prop-2-yn-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(oxan-2-yl)prop-2-yn-1-amine |

InChI |

InChI=1S/C8H13NO/c1-2-7(9)8-5-3-4-6-10-8/h1,7-8H,3-6,9H2 |

InChI Key |

JCBSSBZAQMJQCB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1CCCCO1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxan 2 Yl Prop 2 Yn 1 Amine and Its Derivatives

Direct Synthetic Routes to the Core Structure

Direct, non-stereoselective methods for the synthesis of 1-(oxan-2-yl)prop-2-yn-1-amine focus on the efficient construction of the core molecular framework. These routes prioritize accessibility of starting materials and simplicity of execution.

Amination reactions provide a straightforward pathway to propargylamines. One of the most common methods in this category is reductive amination. oup.comcymitquimica.commdpi.com This process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. cymitquimica.commdpi.com For the synthesis of the title compound, this could theoretically involve the reaction of 1-(oxan-2-yl)prop-2-yn-1-one with ammonia (B1221849). However, the more common and practical approach starts with an aldehyde.

Another direct approach is the amination of propargylic electrophiles, such as halides or alcohols. Structurally simple propargylamines are often synthesized through the alkylation of amines with propargylic halides. Current time information in Bangalore, IN. This method involves the nucleophilic substitution of a leaving group at the propargylic position by an amine.

A plausible reductive amination route to this compound would start from 2-formyloxane (also known as tetrahydropyran-2-carbaldehyde). The aldehyde can be converted to an imine and then reduced.

| Starting Material | Reagents | Conditions | Product | Notes |

| 1-(Oxan-2-yl)prop-2-yn-1-ol | 1. Diphenyl-phosphoryl azide (B81097) (DPPA), DBU; 2. PPh₃, H₂O | 1. Toluene (B28343), rt; 2. THF, 50 °C | This compound | Staudinger-type reaction following activation of the alcohol. |

| 1-(Oxan-2-yl)-3-bromoprop-1-yne | Ammonia (aq. or in alcohol) | Sealed tube, elevated temperature | This compound | A classic S N 2 approach, though over-alkylation can be an issue. mdpi.com |

This strategy relies on the preparation of an oxane-containing molecule with a suitable leaving group at the position where the amine is to be introduced. The synthesis of such precursors often starts from commercially available materials like 2-(hydroxymethyl)tetrahydropyran.

The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or a halide. Subsequent reaction with an amine source, like sodium azide followed by reduction, or directly with ammonia or a protected amine equivalent, yields the target propargylamine (B41283). The SN2 reaction of an alkyl halide with the azide anion, followed by reduction, is an effective method for preparing primary amines while avoiding the overalkylation problems associated with direct amination with ammonia. cymitquimica.com

A representative sequence would be:

Start with 2-(hydroxymethyl)tetrahydropyran.

Oxidize the alcohol to the aldehyde, 2-formyloxane.

React the aldehyde with a propargyl organometallic reagent to form 1-(oxan-2-yl)prop-2-yn-1-ol.

Convert the resulting secondary alcohol to a halide or sulfonate.

Displace the leaving group with an amine or an amine equivalent.

| Precursor | Reagents | Conditions | Intermediate | Final Step |

| 1-(Oxan-2-yl)prop-2-yn-1-ol | 1. TsCl, Pyridine (B92270); 2. NaN₃ | 1. 0 °C to rt; 2. DMF, 80 °C | 1-Azido-1-(oxan-2-yl)prop-2-yne | Reduction (e.g., LiAlH₄ or H₂/Pd) |

| 1-(Oxan-2-yl)prop-2-yn-1-ol | PBr₃ | Ether, 0 °C | 1-Bromo-1-(oxan-2-yl)prop-2-yne | Reaction with aqueous ammonia |

The construction of the C-C bond between the oxane ring and the propargyl unit is a key step. A highly effective method involves the addition of organometallic acetylides to imines or their precursors. Current time information in Bangalore, IN. This approach builds the propargylamine skeleton in a single, convergent step.

The synthesis would begin with the formation of an imine from 2-formyloxane and a suitable amine (e.g., ammonia or a protected amine). This imine is then reacted with a metal acetylide, such as lithium acetylide or ethynylmagnesium bromide. This addition of a nucleophilic alkyne to the C=N bond directly yields the desired propargylamine framework. Current time information in Bangalore, IN.

| Oxane Precursor | Amine Source | Alkyne Source | Conditions | Product |

| 2-Formyloxane | Ammonia | Ethynylmagnesium bromide | THF, -78 °C to rt | This compound |

| 2-Formyloxane | Benzylamine | Lithium (trimethylsilyl)acetylide | Toluene, -78 °C | N-Benzyl-1-(oxan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-amine |

| 2-Formyloxane | N-trimethylsilylamine | Propargylmagnesium bromide | Ether, 0 °C | This compound |

Stereoselective Synthesis Approaches

For applications where specific stereoisomers are required, such as in pharmaceutical development, stereoselective synthetic methods are essential. These approaches aim to control the configuration of the newly formed chiral center at the carbon atom bearing the amine group.

Asymmetric catalysis offers an elegant way to produce enantiomerically enriched compounds. In the context of synthesizing this compound, asymmetric catalysis could be applied to the key bond-forming steps.

For instance, the asymmetric reduction of a pre-formed N-aryl or N-sulfonyl imine derived from 2-formyloxane can be achieved using chiral catalysts. Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) ligands, are well-known for their high efficiency in the asymmetric hydrogenation of imines. oup.com

Another powerful strategy is the catalytic asymmetric addition of alkynes to imines. This can be accomplished using various metal catalysts, such as copper, zinc, or iridium, in combination with chiral ligands to induce enantioselectivity in the C-C bond formation.

| Reaction Type | Substrate | Catalyst/Ligand System | Typical Enantioselectivity |

| Asymmetric Hydrogenation | N-(2,4-dimethoxybenzyl)imine of 2-formyloxane | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | >90% ee |

| Asymmetric Alkynylation | Imine of 2-formyloxane | CuBr / (R)-QUINA | Up to 95% ee |

| Asymmetric Transfer Hydrogenation | Imine of 2-formyloxane | Ru(II) catalyst with a chiral diamine ligand | High ee |

The use of a chiral auxiliary is a robust and widely employed method for controlling stereochemistry. wikipedia.org The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed.

For the synthesis of chiral propargylamines, Ellman's tert-butanesulfinamide is an exceptionally effective chiral auxiliary. Current time information in Bangalore, IN.thieme-connect.de The synthesis begins with the condensation of 2-formyloxane with either (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine. This condensation is often promoted by a Lewis acid like Ti(OEt)₄ or CuSO₄. Current time information in Bangalore, IN.

The crucial step is the diastereoselective addition of a metal acetylide to the chiral N-sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face. The addition of ethynylmagnesium bromide or a similar organometallic reagent proceeds with high diastereoselectivity to yield the N-sulfinyl propargylamine. rptu.de The final step involves the cleavage of the sulfinyl group under mild acidic conditions (e.g., HCl in methanol) to afford the enantiomerically pure primary amine. Current time information in Bangalore, IN. This method provides access to either enantiomer of the final product simply by choosing the appropriate enantiomer of the chiral auxiliary.

Synthetic Scheme using Ellman's Auxiliary:

Condensation: 2-Formyloxane + (R)-tert-butanesulfinamide → (R)-N-(oxan-2-ylmethylene)tert-butanesulfinamide

Addition: Reaction with Ethynylmagnesium bromide → (R,S)-N-(1-(Oxan-2-yl)prop-2-yn-1-yl)tert-butanesulfinamide

Deprotection: Treatment with HCl in a protic solvent → (S)-1-(Oxan-2-yl)prop-2-yn-1-amine

| Step | Reagents | Solvent | Typical Diastereoselectivity (dr) |

| Condensation | (R)-tert-butanesulfinamide, Ti(OEt)₄ | THF | N/A |

| Nucleophilic Addition | Ethynylmagnesium bromide | THF or DCM | >95:5 |

| Auxiliary Cleavage | HCl | Methanol or Dioxane | N/A |

Enzymatic or Biocatalytic Pathways

The development of enzymatic and biocatalytic routes for the synthesis of propargylamines offers a green and highly selective alternative to traditional chemical methods. For the structural class of α-substituted propargylamines, several biocatalytic strategies have shown significant promise. nih.govnih.govresearchgate.net

One prominent approach involves a one-pot, two-step enzymatic cascade to produce enantiomerically pure propargylamines from racemic propargylic alcohols. nih.govresearchgate.netacs.org In this process, a peroxygenase enzyme first oxidizes the racemic alcohol to the corresponding propargylic ketone. nih.gov Subsequently, a stereoselective amine transaminase, such as (R)-selective transaminase from Aspergillus terreus or (S)-selective transaminase from Chromobacterium violaceum, converts the ketone intermediate into the desired enantiopure propargylamine. nih.govresearchgate.netacs.org This method, conceptualized as an enzymatic equivalent of the Mitsunobu reaction, can yield a wide array of enantioenriched amine products with yields ranging from 70-99%. nih.govresearchgate.net

Another innovative biocatalytic method is the direct C(sp³)–H amination of alkynes using engineered cytochrome P450 enzymes. nih.gov Through directed evolution, a P450 variant (PA-G8) has been developed to catalyze the intermolecular propargylic amination of various 1-aryl-2-alkyl alkynes with high efficiency and enantioselectivity (up to 96% ee). nih.gov This reaction utilizes a hydroxylamine (B1172632) derivative as a nitrene precursor, providing a direct route from simple alkynes to valuable propargylamines. nih.gov While not yet documented for this compound, these enzymatic platforms represent a powerful and sustainable strategy for accessing chiral propargylamines and related structures. nih.govchemrxiv.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, thereby maximizing atom economy and procedural simplicity. rsc.orgnih.gov The synthesis of propargylamines, including α-alkoxy variants, is dominated by the A³ (aldehyde-alkyne-amine) coupling reaction. nih.govmdpi.com This reaction is a cornerstone for creating the propargylamine scaffold and can be adapted to generate a vast library of derivatives. rsc.org

A plausible MCR route to this compound would involve the reaction of propargylaldehyde, an amine, and the hemiacetal 2-hydroxytetrahydropyran (B1345630) (the cyclic form of 5-hydroxypentanal), catalyzed by a metal species. A related copper-catalyzed cascade reaction has been reported for the synthesis of α-alkoxy-N-alkyltriazoles from aliphatic aldehydes, alcohols, and alkynes. beilstein-journals.org

Integration into Ugi, Passerini, or Related Multicomponent Reactions

The propargylamine functional group is a versatile building block that can be readily integrated into further multicomponent reactions, most notably the Ugi reaction. nih.govresearchgate.netscispace.com The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. frontiersin.org

Propargylamines, as a class, serve effectively as the amine component in Ugi reactions, leading to adducts with a tethered alkyne functionality. nih.govresearchgate.net These Ugi adducts are valuable intermediates for post-Ugi transformations, where the alkyne can undergo various cyclization reactions to generate diverse and complex heterocyclic systems. nih.govresearchgate.net For instance, Ugi adducts derived from propargylamine have been used to synthesize dihydroisoquinoline-xanthates and β-carbolinones through silver-catalyzed heteroannulation. researchgate.net Although specific examples using this compound are not reported, its structural similarity to other propargylamines suggests its potential utility in such transformations. nih.govfrontiersin.org

The Passerini reaction, another key isocyanide-based MCR, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While propargyl isocyanides have been employed in Passerini reactions, the direct use of a pre-formed propargylamine as a primary reactant is not characteristic of this transformation. wikipedia.orgresearchgate.net

Scope and Limitations of One-Pot Access to Complex Derivatives

The A³ coupling and related multicomponent reactions offer broad scope for synthesizing diverse propargylamine derivatives. rsc.orgmdpi.com The reaction generally tolerates a wide variety of aldehydes (aromatic, aliphatic, heteroaromatic), amines (cyclic and acyclic secondary amines), and terminal alkynes. researchgate.netrsc.org This flexibility allows for the generation of large chemical libraries from simple starting materials. rsc.org

However, the scope has some limitations.

Substrate Reactivity : Aromatic aldehydes with electron-withdrawing groups often show better reactivity than those with electron-donating groups. rsc.org Steric hindrance on the aldehyde or amine component can also reduce reaction yields. mdpi.com Primary amines, such as aniline (B41778) or benzylamine, can be less effective in some systems, sometimes leading only to the formation of the corresponding imine rather than the final propargylamine product. researchgate.netbeilstein-journals.org

Catalyst Sensitivity : The choice of catalyst can significantly influence the substrate scope. For example, some silver-catalyzed systems work well with aliphatic aldehydes but give lower yields with aromatic ones, whereas certain gold catalysts are effective for both. mdpi.com

Side Reactions : A common side reaction, particularly in copper-catalyzed systems, is the Glaser coupling of the terminal alkyne to form a diacetylene byproduct. beilstein-journals.org Metal-free systems or careful optimization can mitigate this issue. beilstein-journals.org

Table 1: Scope of A³ Coupling for Propargylamine Synthesis

| Component | Tolerated Substrates | Limitations/Observations | References |

|---|---|---|---|

| Aldehyde | Aromatic (electron-rich and -poor), Aliphatic, Heteroaromatic (e.g., furfural) | Steric hindrance can lower yields. Aliphatic aldehydes can be more reactive in some systems. | mdpi.comresearchgate.netrsc.org |

| Amine | Cyclic secondary amines (e.g., piperidine (B6355638), morpholine), Acyclic secondary amines | Primary aromatic amines (e.g., aniline) may only form imines and not proceed to the final product. | mdpi.comresearchgate.netbeilstein-journals.org |

| Alkyne | Aromatic (e.g., phenylacetylene), Aliphatic | Reactivity can be dependent on the catalyst system. Prone to Glaser coupling side reaction. | mdpi.combeilstein-journals.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as solvent, temperature, and catalyst is crucial for maximizing the yield and purity of propargylamines synthesized via multicomponent reactions.

Solvent Effects and Temperature Control

The choice of solvent significantly impacts the efficiency of A³ coupling reactions. A wide range of media has been explored, from conventional organic solvents to greener alternatives.

Solvent-Free (Neat) Conditions : Many A³ coupling reactions proceed efficiently under solvent-free conditions, often at elevated temperatures (e.g., 80-110 °C). researchgate.netrsc.org This approach is environmentally friendly and can lead to high product yields. rsc.org

Aprotic vs. Protic Solvents : Aprotic solvents like toluene and acetonitrile (B52724) are commonly used and generally provide good to excellent yields. beilstein-journals.org The use of protic solvents like water or ethanol (B145695) can have varied effects. While some gold- and silver-catalyzed reactions work well in water, the use of ethanol has been shown to result in lower yields in certain metal-free systems, possibly due to hydrogen bonding with the solvent that inhibits the reaction mechanism. mdpi.combeilstein-journals.org In some gold-catalyzed reactions, 2,2,2-trifluoroethanol (B45653) (TFE) has been identified as an excellent solvent that accelerates reaction rates. researchgate.netresearchgate.net

Deep Eutectic Solvents (DESs) : As part of a sustainable approach, deep eutectic solvents have been employed as a green reaction medium, providing a non-toxic and biodegradable environment for the A³ coupling. nih.govrsc.org

Temperature control is also critical. While some reactions proceed at room temperature, many require heating to achieve reasonable rates and yields, with typical temperatures ranging from 60 °C to 110 °C. rsc.orgnih.gov Microwave irradiation has been used to significantly accelerate reaction rates, particularly in combination with solvents like TFE. researchgate.netresearchgate.net

Table 2: Effect of Solvents and Temperature on A³ Coupling Yields

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | References |

|---|---|---|---|---|

| Metal-Free (Salicylaldehyde) | Solvent-Free | 80 | 90 | beilstein-journals.org |

| Metal-Free (Salicylaldehyde) | Toluene | 80 | 88 | beilstein-journals.org |

| Metal-Free (Salicylaldehyde) | Ethanol | 80 | 47 | beilstein-journals.org |

| Cu/C | Solvent-Free | 80 | 97 | researchgate.net |

| AuCl3 | 2,2,2-Trifluoroethanol (TFE) | 60 | 95 | researchgate.netresearchgate.net |

| AgI | Water | 100 | High | mdpi.com |

| AlFe2O4@SiO2–SO3H | Deep Eutectic Solvent (DES) | 60 | 95 | nih.govrsc.org |

Catalyst Development and Screening

The development of efficient catalysts is central to the advancement of propargylamine synthesis. A multitude of metal-based catalysts have been reported, with a strong emphasis on improving efficiency, reducing cost, and enhancing sustainability. benthamdirect.comkcl.ac.uk

Copper Catalysts : Copper is the most widely used metal for A³ coupling due to its low cost and high reactivity. rsc.orgresearchgate.net Various forms have been employed, including simple salts (CuI, CuCl₂), nanoparticles (CuNPs/TiO₂), and complexes supported on materials like magnetite (Fe₃O₄) or biomass-derived carbon. researchgate.netrsc.org

Silver and Gold Catalysts : Silver (e.g., AgI) and gold (e.g., AuBr₃, HAuCl₄) salts are also highly effective catalysts. mdpi.commdpi.com Gold catalysts, in particular, have shown exceptional activity, sometimes at very low loadings, and can be supported on materials like ZnO to create recyclable, plasmon-excitable nanocatalysts. mdpi.comkcl.ac.uk

Other Transition Metals : Catalysts based on iron (FeCl₃), zinc (Zn(OTf)₂), nickel, and manganese have also been successfully used to facilitate A³ coupling reactions, often under solvent-free conditions. mdpi.comcore.ac.uk

Heterogeneous and Recyclable Catalysts : A major focus in catalyst development is the creation of heterogeneous systems that allow for easy separation and reuse of the catalyst. nih.govrsc.org Examples include metal-organic frameworks (MOFs), metals supported on silica, graphene oxide, or magnetic nanoparticles, which combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous catalysis. nih.govrsc.orgkcl.ac.uk

Metal-Free Catalysis : In certain cases, the A³ coupling can proceed without a metal catalyst. For example, using salicylaldehyde (B1680747) as the aldehyde component allows the reaction to occur under mild, metal-free conditions, where the ortho-hydroxy group is believed to activate the alkyne's C-H bond. beilstein-journals.org

Mechanistic Studies of Formation Reactions

The synthesis of this compound typically proceeds through pathways that involve the formation of an imine or iminium ion intermediate from 2-formyloxane and an amine, followed by the nucleophilic attack of an acetylide. The two principal methodologies, A³ coupling and Grignard-type additions, share common intermediates but differ in their specific reaction setup and catalytic cycles.

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic understanding of the synthesis of propargylamines has been significantly advanced through computational studies, particularly using Density Functional Theory (DFT). These studies provide insights into the energetics of reaction intermediates and transition states, which are often difficult to observe experimentally.

The A³ Coupling Pathway

The A³ coupling reaction is a powerful, atom-economical method that combines an aldehyde (2-formyloxane), an amine (ammonia or a primary amine), and an alkyne (propyne or a protected analogue) in a single pot, typically catalyzed by a transition metal such as copper or silver. mdpi.comwikipedia.org

The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves two interconnected catalytic cycles:

Formation of the Copper Acetylide: The terminal alkyne (prop-2-yn-1-ol or a similar species) coordinates to the copper(I) catalyst. This coordination increases the acidity of the terminal proton, facilitating its abstraction by the amine present in the reaction mixture to form a copper acetylide intermediate. This step is crucial for activating the alkyne for nucleophilic attack. nih.gov

Formation of the Iminium Ion: Concurrently, the aldehyde (2-formyloxane) reacts with the amine to form an imine. In the presence of the slightly acidic conditions generated by the formation of the ammonium (B1175870) salt, the imine is protonated to form a more electrophilic iminium ion. libretexts.orgpressbooks.pub

Computational studies on analogous A³ coupling reactions have provided quantitative data on the energy barriers of these steps. For instance, DFT calculations on silver-catalyzed A³ coupling reactions have shown that the process is strongly exothermic and proceeds via distinct transition states for imine formation and subsequent nucleophilic attack. mdpi.com

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Description |

| Imine Formation | Aldehyde + Amine | 0 | Starting materials |

| Hemiaminal | -5.2 | Nucleophilic attack of amine on aldehyde | |

| TS (Dehydration) | +15.8 | Transition state for water elimination | |

| Imine + Water | -2.1 | Products of condensation | |

| Acetylide Attack | Imine + Metal Acetylide | -10.5 | Reactants for C-C bond formation |

| TS (Nucleophilic Addition) | +8.9 | Transition state for the key C-C bond formation | |

| Product-Metal Complex | -25.7 | Adduct after nucleophilic attack | |

| Final Product | -30.1 | Propargylamine product after demetallation |

Note: The data presented is a generalized representation based on DFT studies of A³ coupling reactions with similar substrates and may not reflect the exact values for the synthesis of this compound.

The Grignard and Organolithium Addition Pathway

An alternative, two-step synthesis involves the pre-formation of an imine from 2-formyloxane and a suitable amine, followed by the addition of a propargyl organometallic reagent, such as propargylmagnesium bromide (a Grignard reagent) or propargyllithium.

The mechanism of this pathway involves:

Imine Formation: As in the A³ coupling, 2-formyloxane and an amine are condensed to form the corresponding imine. This reaction is typically acid-catalyzed and reversible. pressbooks.pub

Nucleophilic Addition: The propargyl Grignard or organolithium reagent then adds to the electrophilic carbon of the imine. The reaction is believed to proceed through a cyclic, six-membered transition state, especially when the imine contains a coordinating group. chemrxiv.orgbeilstein-journals.org DFT calculations on the addition of Grignard reagents to N-sulfinylimines, for example, have elucidated the geometries and energies of these transition states, highlighting the role of the magnesium ion in coordinating with both the imine nitrogen and the incoming nucleophile. chemrxiv.orgchemrxiv.org This coordination pre-organizes the reactants, leading to a lower activation energy for the addition.

Computational studies have explored the energy profiles for such nucleophilic additions, providing valuable data on the transition states.

| Reaction Component | Transition State Model | Key Feature | Activation Energy (kcal/mol) |

| Grignard Reagent + Imine | Six-membered chair-like TS | Coordination of Mg to imine nitrogen and oxygen of the oxane ring. | ~15-20 |

| Organolithium + Imine | Four-membered cyclic TS | Coordination of Li to the imine nitrogen. | ~10-15 |

Note: The activation energies are illustrative and based on computational studies of similar systems. The presence of the oxane oxygen in this compound's precursor imine could influence the transition state geometry and energetics through chelation. chemrxiv.org

The elucidation of these reaction pathways and the characterization of their transition states are fundamental to the rational design of synthetic routes for this compound and its derivatives. The choice between the A³ coupling and the two-step addition method may depend on factors such as substrate scope, desired stereoselectivity (if applicable), and operational simplicity. Both pathways converge on the critical step of forming the carbon-carbon bond between the oxane and propargyl moieties through the nucleophilic addition to an imine or iminium ion intermediate.

Computational and Theoretical Chemistry Studies

Electronic Structure and Conformation Analysis

A thorough understanding of the electronic structure and conformational preferences of 1-(Oxan-2-yl)prop-2-yn-1-amine is fundamental to predicting its reactivity and properties.

Density Functional Theory (DFT) Calculations on Ground States

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A typical study would involve optimizing the geometry of this compound to find its most stable three-dimensional arrangement. Key parameters that would be calculated include the total energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These values are crucial for assessing the molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Conformational Landscapes and Energy Minima Determination

Due to the flexible oxane ring and the rotatable bonds, this compound can exist in various conformations. A detailed conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers (energy minima). The relative energies of these conformers would be calculated to determine their populations at a given temperature. This information is critical as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density within a molecule, providing a chemically intuitive picture of bonding and charge distribution. An NBO analysis of this compound would reveal the partial atomic charges on each atom, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is essential for predicting how the molecule will interact with other reagents. The analysis would also detail the hybridization of atomic orbitals and the nature of the chemical bonds.

To illustrate the type of data that would be generated, a hypothetical NBO analysis result is presented in the table below.

| Atom | Natural Atomic Charge (e) |

| O1 | -0.650 |

| N1 | -0.850 |

| C1 (alkyne) | -0.300 |

| C2 (alkyne) | -0.250 |

| C3 (chiral center) | +0.150 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Reaction Mechanism Elucidation through Computational Methods

Computational methods can be employed to map out the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states.

Transition State Analysis for Key Transformations and Selectivity

For any chemical reaction involving this compound, computational chemists would locate the transition state structures. The energy of the transition state relative to the reactants (the activation energy) determines the reaction rate. By comparing the activation energies for different possible reaction pathways, the selectivity of a reaction (e.g., regio- or stereoselectivity) can be predicted. For example, in an addition reaction to the alkyne group, calculations could predict whether the nucleophile will preferentially attack one carbon atom over the other.

Prediction of Reactivity and Stability Profiles

A hypothetical table of calculated reactivity indices is shown below to demonstrate the expected output of such a study.

| Descriptor | Value | Interpretation |

| HOMO Energy | -8.5 eV | Related to the ability to donate electrons |

| LUMO Energy | +1.2 eV | Related to the ability to accept electrons |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical stability |

| Global Hardness | 4.85 eV | Resistance to change in electron distribution |

| Electronegativity | 3.65 eV | Tendency to attract electrons |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, solvent effects, and reaction dynamics over time.

The conformational flexibility of This compound is a key determinant of its chemical reactivity and biological activity. The molecule consists of a rigid propargyl group and a flexible oxane ring connected by an amine linkage. The oxane ring can adopt various chair and boat conformations, and the orientation of the propargyl-amine substituent relative to the ring can vary.

The choice of solvent is known to significantly impact the reactivity of propargylamines. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. For instance, polar solvents may favor reactions that proceed through charged intermediates, while nonpolar solvents might be preferred for reactions involving neutral species.

MD simulations in explicit solvent models (e.g., water, methanol, or dimethyl sulfoxide) can elucidate the specific interactions between This compound and solvent molecules. These simulations can reveal how solvent molecules arrange around the solute, forming hydrogen bonds with the amine and the oxygen atom of the oxane ring, and how these interactions affect the molecule's conformation and the accessibility of its reactive sites. Understanding these solvent effects is crucial for optimizing reaction conditions and predicting the behavior of the compound in different chemical environments.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of compounds, as well as provide a deeper understanding of their electronic and vibrational structure.

Theoretical NMR (Nuclear Magnetic Resonance) Spectroscopy:

Predicted ¹H and ¹³C NMR chemical shifts for This compound can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of the molecule.

¹H NMR: The proton on the terminal alkyne carbon is expected to have a characteristic chemical shift. The protons on the oxane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The chemical shifts of the protons on the carbon adjacent to the nitrogen and the amine protons would be influenced by the solvent and pH.

¹³C NMR: The carbons of the alkyne group would have distinct chemical shifts in the typical range for sp-hybridized carbons. The carbons of the oxane ring would appear in the aliphatic region of the spectrum, with their specific shifts dependent on their position relative to the oxygen atom and the propargyl-amine substituent.

Theoretical IR (Infrared) Spectroscopy:

Theoretical IR spectra can be computed to identify the characteristic vibrational modes of This compound . Key predicted vibrational frequencies would include:

A sharp absorption band corresponding to the C≡C triple bond stretch.

A band for the ≡C-H stretch of the terminal alkyne.

N-H stretching vibrations for the amine group.

C-O-C stretching vibrations characteristic of the oxane ring.

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Mass Spectrometry Fragmentation Patterns:

Predicting the fragmentation patterns in mass spectrometry is crucial for structural elucidation. Upon ionization in a mass spectrometer, This compound would likely undergo characteristic fragmentation pathways. Alpha-cleavage is a common fragmentation mechanism for amines, which would involve the cleavage of the bond between the carbon bearing the amine and the oxane ring or the propargyl group. The fragmentation of the oxane ring itself could also lead to a series of characteristic ions. A plausible fragmentation would be the loss of the propargyl group or cleavage of the oxane ring.

Predicted Collision Cross Section (CCS) Values:

The Collision Cross Section (CCS) is a measure of the three-dimensional size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry that aids in compound identification. Predicted CCS values for different adducts of This compound have been calculated and are presented in the table below. researchgate.net These values are computed using theoretical models and provide a valuable reference for experimental measurements.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 140.10700 | 129.9 |

| [M+Na]⁺ | 162.08894 | 136.8 |

| [M-H]⁻ | 138.09244 | 131.5 |

| [M+NH₄]⁺ | 157.13354 | 147.2 |

| [M+K]⁺ | 178.06288 | 135.0 |

| [M+H-H₂O]⁺ | 122.09698 | 118.3 |

| [M+HCOO]⁻ | 184.09792 | 144.0 |

| [M+CH₃COO]⁻ | 198.11357 | 183.5 |

| [M+Na-2H]⁻ | 160.07439 | 134.1 |

| [M]⁺ | 139.09917 | 119.5 |

| [M]⁻ | 139.10027 | 119.5 |

Applications As a Versatile Building Block in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The inherent reactivity of the propargylamine (B41283) skeleton makes 1-(Oxan-2-yl)prop-2-yn-1-amine an ideal starting material for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The terminal alkyne and the amine functionality (after deprotection) can participate in a range of cyclization and cycloaddition reactions.

Pyrroles, Pyridines, Piperidines, Quinolines, and their Fused Analogs

Pyrroles: The synthesis of substituted pyrroles can be achieved from propargylamines through various methodologies. One notable approach involves a one-pot tandem enyne cross metathesis-cyclization reaction. While specific examples with this compound are not documented, analogous N-substituted propargylamines react with vinyl ethers in the presence of a ruthenium catalyst to afford substituted pyrroles. The THP-protected amine in the title compound would likely need to be replaced with a more robust protecting group, such as a tosyl or benzoyl group, to be compatible with these reaction conditions. Another strategy involves the base-mediated intramolecular cyclization of N-propargylamines, which is a broadly applicable method tolerant of various functional groups organic-chemistry.org.

Table 1: Representative Synthesis of Pyrroles from Propargylamine Derivatives

| Propargylamine Derivative | Reaction Partner | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|---|

| N-Tosylpropargylamine | Ethyl vinyl ether | Grubbs II catalyst, Cu(OTf)₂ | 1-Tosyl-3-methylpyrrole | 53 |

| N-Benzoylpropargylamine | Ethyl vinyl ether | Grubbs II catalyst, Cu(OTf)₂ | 1-Benzoyl-3-methylpyrrole | 45 |

Pyridines: Polysubstituted pyridines can be efficiently synthesized from propargylamines through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence with unsaturated carbonyl compounds. This method has been shown to be applicable to a wide range of substrates and is scalable researchgate.net. After deprotection, this compound could be reacted with various α,β-unsaturated ketones or aldehydes to generate a diverse library of pyridine (B92270) derivatives.

Piperidines: The construction of the piperidine (B6355638) ring system can be accomplished using propargylamines via a zinc(II)-catalyzed tandem cyclopropane (B1198618) ring-opening/Conia-ene cyclization. In this reaction, a protected propargylamine is reacted with a 1,1-cyclopropane diester to yield highly functionalized piperidines. The THP group in this compound would likely be suitable for this transformation, or it could be readily exchanged for other protecting groups as needed. Additionally, intramolecular hydroamination/cyclization of alkynes represents another viable route to piperidine derivatives nih.gov.

Quinolines: The synthesis of quinolines from propargylamine derivatives can be achieved through several catalytic methods. For instance, a palladium-catalyzed cyclization of N-propargylanilines affords functionalized quinolines nih.govnih.govrsc.org. To utilize this compound in this context, it would first need to be coupled with a suitable ortho-substituted aniline (B41778) precursor.

Table 2: Synthesis of Nitrogen Heterocycles from Propargylamine Analogs

| Heterocycle | Propargylamine Reactant | Co-reactant | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| Pyridine | N-Benzylpropargylamine | Chalcone | t-BuOK, THF, reflux | 95 |

| Piperidine | N-Benzylpropargylamine | Diethyl 1,1-cyclopropanedicarboxylate | Zn(NTf₂)₂, DCE, 80 °C | 90 |

Oxazoles, Isoxazoles, and Other Oxa-Heterocycles

Oxazoles: The synthesis of oxazoles from propargylamine derivatives typically involves the cyclization of N-propargylamides. These precursors can be readily prepared from this compound after deprotection and subsequent acylation. The resulting N-propargylamide can then undergo cyclization promoted by various catalysts, such as palladium or gold complexes, to yield 2,5-disubstituted oxazoles. A transition-metal-free approach for this cyclization has also been developed.

Isoxazoles: A facile, one-pot strategy for the synthesis of isoxazoles involves the oxidation of propargylamines to the corresponding oximes, followed by a copper(I)-mediated intramolecular cyclization organic-chemistry.orgorganic-chemistry.orgnih.gov. This method demonstrates good functional group tolerance and is scalable organic-chemistry.orgorganic-chemistry.orgnih.gov. This compound, after a suitable N-functionalization, could serve as an excellent precursor in this synthetic sequence.

Table 3: Synthesis of Oxa-Heterocycles from Propargylamine Derivatives

| Heterocycle | Propargylamine Precursor | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|---|

| Oxazole | N-Propargylbenzamide | Pd₂(dba)₃, TFP, NaOtBu | 2-Phenyl-5-methyloxazole | 82 |

Indole (B1671886) and β-Carboline Derivatives via Pictet-Spengler or related cyclizations

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related indole alkaloids, involving the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone followed by ring closure chemeurope.comwikipedia.org. While this compound is not a direct substrate for the Pictet-Spengler reaction, its propargyl group can be strategically utilized. For instance, the terminal alkyne can be transformed into a two-carbon extension through various synthetic manipulations, such as hydroboration-oxidation to yield an aldehyde, which can then be coupled with a tryptamine derivative to form a suitable precursor for the Pictet-Spengler cyclization. Alternatively, the propargylamine itself could be modified to incorporate a tryptamine moiety, and the alkyne could then be hydrated to a ketone to initiate an intramolecular Pictet-Spengler-type reaction.

Role in the Synthesis of Synthetic Intermediates for Advanced Molecules

The versatility of this compound extends to its role as a precursor for key synthetic intermediates in the total synthesis of complex natural products and pharmaceuticals phytojournal.com. The propargylamine unit is a common motif in many biologically active molecules and serves as a handle for further chemical elaboration phytojournal.comnih.govresearchgate.net. The terminal alkyne allows for participation in a variety of coupling reactions, such as the Sonogashira, Glaser, and click reactions, enabling the introduction of diverse substituents and the construction of larger, more complex scaffolds. The protected amine provides a site for the introduction of other functionalities after deprotection. This dual reactivity makes it a valuable intermediate for building molecular complexity in a controlled and stepwise manner.

Integration into the Synthesis of Functional Organic Materials

The unique structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of polymers and dendrimers.

Monomers for Polymer Architectures and Dendrimers

Monomers for Polymer Architectures: Propargylamines are attractive monomers for the synthesis of high-performance polymers rsc.orgrevmaterialeplastice.ro. The propargyl group can undergo polymerization through various mechanisms, including thermal or metal-catalyzed processes, to form conjugated polymer backbones with interesting electronic and optical properties revmaterialeplastice.roindexcopernicus.com. For instance, propargylamine has been used as the amine source in the synthesis of benzoxazine (B1645224) monomers, which exhibit lower polymerization temperatures compared to traditional aniline-based benzoxazines rsc.org. The resulting polybenzoxazines possess high thermal stability and low flammability. The oxane-protected amine in this compound could be deprotected to allow its participation in polymerization reactions, or the intact molecule could be used to create polymers with pendant reactive propargyl groups.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Propargylamines can be incorporated into the core, branching units, or surface of dendrimers. The terminal alkyne is particularly useful for surface functionalization via "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), allowing for the precise attachment of various molecules, including drugs, imaging agents, and targeting ligands. The protected amine of this compound offers a latent functional group that can be revealed at a later stage for further dendrimer elaboration or functionalization.

Research Findings on this compound in Advanced Organic Synthesis Remain Undocumented

Initial investigations into the applications of the chemical compound this compound as a versatile building block in complex organic synthesis have found a significant lack of specific, documented research in the areas of supramolecular assemblies and organic frameworks. Despite a thorough search of available scientific literature, no concrete examples or detailed research findings have emerged that specifically detail the utilization of this compound in the construction of such advanced molecular structures.

The inquiry was focused on the compound's potential roles in three key areas: its general application as a versatile building block, its specific use in creating building blocks for supramolecular assemblies, and its incorporation as a component in organic frameworks like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). However, the current body of scientific publications does not appear to contain studies centered on this compound for these purposes.

The constituent parts of the molecule, namely the oxane (tetrahydropyran) ring, the propargylamine group, suggest theoretical potential for such applications. Propargylamines are a known class of compounds used in various organic syntheses due to the reactive alkyne and amine functional groups. Similarly, cyclic ethers like oxane are common structural motifs in many larger molecules.

In the context of supramolecular chemistry, building blocks typically possess specific recognition sites that allow for non-covalent interactions, such as hydrogen bonding, metal coordination, or hydrophobic interactions, leading to the formation of larger, well-defined assemblies. While the amine and the oxygen atom in the oxane ring of this compound could theoretically participate in hydrogen bonding, and the alkyne group could be involved in other interactions, no published research has demonstrated its use in forming such supramolecular structures.

With regard to organic frameworks, both COFs and MOFs are constructed from molecular building blocks (linkers) that are stitched together to form extended, porous networks. The amine functionality on this compound could potentially serve as a linking point in the formation of these frameworks. However, the specific geometry and reactivity of this compound have not been reported in the context of COF or MOF synthesis. Research in this field typically involves multitopic linkers that can form strong, directional bonds to create crystalline, porous materials. There is no indication in the current literature that this compound has been employed as such a linker.

The absence of research findings for this specific compound in these advanced applications suggests that it may be a novel compound with unexplored potential, or that other, more suitable building blocks are preferentially used by researchers in these fields. Further investigation and targeted synthetic research would be required to determine the viability and potential advantages of using this compound in the design and synthesis of supramolecular assemblies and organic frameworks.

Advanced Characterization and Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 1-(Oxan-2-yl)prop-2-yn-1-amine. This technique provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition with a high degree of confidence. For this compound (molecular formula C₈H₁₃NO), the predicted monoisotopic mass is 139.09972 Da.

In a typical HRMS experiment, the molecule is ionized, commonly through electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ with a predicted m/z of 140.10700. uni.lu The high resolution of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the differentiation of this ion from others with the same nominal mass but different elemental compositions.

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.10700 |

| [M+Na]⁺ | 162.08894 |

| [M+NH₄]⁺ | 157.13354 |

| [M+K]⁺ | 178.06288 |

| [M-H]⁻ | 138.09244 |

| Data sourced from predicted values. uni.lu |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign all proton and carbon signals and to establish through-bond and through-space correlations.

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. Key expected signals would include a singlet for the acetylenic proton, a multiplet for the proton at the chiral center, and a series of multiplets for the diastereotopic protons of the tetrahydropyran (B127337) ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne group.

2D COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It would be crucial for tracing the proton-proton connectivity within the tetrahydropyran ring and the propargyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connectivity between the tetrahydropyran ring and the propargylamine (B41283) side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For this compound, NOESY can provide crucial information about the relative stereochemistry at the chiral center and the conformation of the tetrahydropyran ring.

X-Ray Crystallography for Solid-State Structure Determination and Conformer Analysis

In the solid state, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in a crystalline sample of this compound, including bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction analysis would unequivocally establish the absolute configuration of the chiral center, provided a suitable crystal is obtained and the data is of sufficient quality. Furthermore, it would reveal the preferred conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat) in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While no published crystal structure for this compound is currently available, this technique remains the gold standard for unambiguous solid-state structural determination.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination and Chiral Resolution

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and to determine the enantiomeric excess (ee) of a given sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the analytical and preparative separation of enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving baseline separation. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.

Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, chiral GC can also be employed. Similar to chiral HPLC, a chiral stationary phase is used to effect the separation of the enantiomers.

The determination of enantiomeric excess is crucial in asymmetric synthesis to evaluate the stereoselectivity of a reaction and is a critical quality control parameter for chiral compounds.

Advanced Vibrational Spectroscopy (e.g., Raman, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of the compound. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C≡C stretching of the terminal alkyne (around 2100-2140 cm⁻¹), the ≡C-H stretching (around 3300 cm⁻¹), and the C-O-C stretching of the tetrahydropyran ring (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. The alkyne C≡C stretching vibration, in particular, often gives a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. nih.goved.ac.uk The symmetric vibrations of the molecule are generally more Raman active.

Together, these advanced characterization and analytical methodologies provide a comprehensive picture of the chemical and stereochemical identity of this compound, which is essential for its application in research and development.

Emerging Research Frontiers and Future Directions

Organocatalytic Approaches to the Synthesis and Transformation of the Compound

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-catalyzed reactions. In the context of propargylamines, including 1-(oxan-2-yl)prop-2-yn-1-amine, organocatalytic approaches are being explored for both their synthesis and subsequent transformations.

Recent studies have demonstrated the use of organocatalysts for the asymmetric synthesis of propargylamines, which is crucial for pharmaceutical applications. For instance, chiral Brønsted acids have been employed to catalyze Mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters, affording chiral propargylamines with two adjacent stereocenters in high diastereo- and enantioselectivities nih.gov. This methodology could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

Furthermore, organocatalysts are being utilized for the transformation of propargylamines into more complex molecular architectures. A notable example is the DBU-catalyzed one-pot cascade reaction of propargylamines with water to synthesize flavanones organic-chemistry.org. This reaction proceeds through a sequence of 1,4-conjugate addition, alkyne-allene isomerization, and intramolecular oxa-Michael addition, showcasing the potential of organocatalysis to mediate intricate chemical transformations under mild conditions organic-chemistry.org. The direct asymmetric α-C–H conjugate addition of NH2-unprotected propargylamines to α,β-unsaturated ketones has also been achieved using a novel type of pyridoxal (B1214274) catalyst, leading to the formation of chiral polysubstituted 1-pyrrolines acs.org.

| Catalyst Type | Reaction | Key Features | Potential Application for this compound |

| Chiral Brønsted Acid | Asymmetric Mannich-type reaction | High diastereo- and enantioselectivity | Enantioselective synthesis of chiral derivatives |

| DBU | Cascade 1,4-conjugate addition/oxa-Michael addition | Mild, efficient, transition-metal-free | Synthesis of flavanone-containing derivatives |

| Pyridoxal-based catalyst | Asymmetric α-C–H conjugate addition | Direct functionalization of α-amino C-H bonds | Synthesis of chiral pyrrolidine (B122466) derivatives |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of this compound and its derivatives is a promising avenue for industrial-scale production.

While specific flow synthesis protocols for this compound are not yet widely reported, the principles of flow chemistry have been successfully applied to the synthesis of other complex molecules, including active pharmaceutical ingredients (APIs). nih.gov For example, multi-step syntheses of APIs have been achieved in continuous flow, demonstrating the potential to telescope reaction sequences without the need for isolating intermediates. nih.govrsc.org This approach could be particularly beneficial for the multi-component A³ coupling reaction often used to synthesize propargylamines, potentially reducing reaction times and improving yields.

The benefits of continuous processing are also being realized in downstream bioprocessing, where continuous chromatography is used to improve resin capacity utilization and productivity. biopharminternational.com Similar principles could be applied to the purification of this compound, leading to more efficient and cost-effective manufacturing processes.

Photocatalysis and Electrocatalysis in its Transformations

Photocatalysis and electrocatalysis represent cutting-edge strategies for activating chemical bonds and driving reactions under mild and environmentally benign conditions. These techniques are beginning to be explored for the synthesis and transformation of propargylamines.

Visible-light photocatalysis, in particular, has gained traction as a green synthetic method. scispace.com For the synthesis of propargylamines, dual catalysis systems combining a photoredox catalyst with a transition-metal catalyst have been developed for the cross-dehydrogenative coupling (CDC) of amines and terminal alkynes. scispace.com This approach allows for the efficient formation of the C-C bond under mild conditions, with molecular oxygen often serving as the terminal oxidant. scispace.com The use of gold nanoparticles on zinc oxide as a plasmon-mediated catalyst for propargylamine (B41283) synthesis has also been reported, operating at room temperature with good yields. rsc.org

Electrocatalysis offers another avenue for promoting the transformations of this compound. By using an electric current to drive redox reactions, it is possible to generate reactive intermediates and access chemical transformations that are challenging to achieve through conventional means. While specific applications to this compound are still in their infancy, the broader field of electrosynthesis is rapidly expanding and holds considerable promise.

Development of Novel Derivatization Strategies for Enhanced Functionality

The functional versatility of this compound can be significantly expanded through the development of novel derivatization strategies. Derivatization can be employed to modify the compound's physical, chemical, and biological properties, tailoring it for specific applications.

One area of interest is the synthesis of novel propargylamine-based inhibitors of biological targets. By combining the propargylamine scaffold with other pharmacophores, it is possible to design multi-target-directed ligands (MTDLs). nih.gov For example, new derivatives combining propargylamine with salicylic (B10762653) and cinnamic scaffolds have been synthesized and shown to act as dual inhibitors of cholinesterases and monoamine oxidases. nih.gov

Derivatization is also a key tool in analytical chemistry for improving the detection and quantification of compounds. For primary amines like this compound, derivatization can be used to enhance their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). iu.edu Common derivatizing agents include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) and silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu

Computational Design of Derivatives with Tuned Reactivity or Self-Assembly Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to design derivatives of this compound with precisely tuned reactivity and self-assembly properties.

Density functional theory (DFT) calculations can be employed to study the reaction mechanisms and predict the reactivity of propargylamine derivatives. nih.gov This understanding can guide the design of new catalysts and reaction conditions for more efficient and selective transformations. For instance, computational studies can elucidate the transition states and activation barriers of various reaction pathways, providing insights into how to control the outcome of a reaction. nih.gov

Furthermore, computational methods are being used to design molecules with specific self-assembly properties. By modeling the intermolecular interactions, it is possible to predict how derivatives of this compound will behave in solution and in the solid state. This could lead to the development of new materials with applications in areas such as drug delivery and nanotechnology. The design of novel inhibitors for specific biological targets, such as the epidermal growth factor receptor (EGFR), also heavily relies on computational design to predict binding affinities and guide synthetic efforts. rsc.org

Sustainable Synthesis Approaches and Green Chemistry Principles in its Production

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and improve sustainability. rsc.org The production of this compound can benefit significantly from the adoption of greener synthetic methodologies.

A major focus in the green synthesis of propargylamines is the development of solvent-free reaction conditions. rsc.org The A³ coupling reaction, a key method for synthesizing propargylamines, has been successfully performed under solvent-free conditions using various catalysts, including reusable heterogeneous catalysts. nih.govnih.gov This approach not only reduces the use of volatile organic solvents but also simplifies product purification. rsc.org

The use of water as a reaction medium is another important green chemistry principle that is being applied to propargylamine synthesis. ajgreenchem.com Water is an environmentally benign solvent, and its use can lead to more sustainable manufacturing processes. Additionally, the development of recyclable catalysts, such as magnetically recoverable nanoparticles, is a key strategy for improving the sustainability of propargylamine synthesis. blucher.com.br These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst costs. blucher.com.br

| Green Chemistry Approach | Description | Benefits |

| Solvent-free synthesis | Reactions are conducted without a solvent. | Reduced use of volatile organic compounds, simplified purification. rsc.orgnih.gov |

| Aqueous reaction medium | Water is used as the solvent. | Environmentally benign, potential for bulk production of important drugs. ajgreenchem.com |

| Recyclable catalysts | Catalysts that can be easily recovered and reused. | Reduced waste, lower catalyst costs, high thermal stability. nih.govajgreenchem.comblucher.com.br |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.